BPI-9016M: A Technical Guide to a Novel c-Met and AXL Dual Inhibitor
BPI-9016M: A Technical Guide to a Novel c-Met and AXL Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BPI-9016M is an orally active, potent, and selective small-molecule inhibitor that dually targets the receptor tyrosine kinases (RTKs) c-Met (also known as hepatocyte growth factor receptor, HGFR) and AXL.[1][2] Aberrant signaling through both the c-Met and AXL pathways is a well-documented driver of tumorigenesis, promoting cell proliferation, survival, invasion, and metastasis.[3][4] Furthermore, upregulation of these pathways is strongly implicated in the development of acquired resistance to various cancer therapies.[5][6] BPI-9016M's mechanism of action, by concurrently blocking these two critical oncogenic pathways, represents a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancers where c-Met and AXL are key players, particularly in non-small cell lung cancer (NSCLC).[6][7] This guide provides an in-depth overview of BPI-9016M, its mechanism of action, preclinical and clinical data, and detailed protocols for its scientific investigation.
The Rationale for Dual c-Met and AXL Inhibition in Oncology
The c-Met and AXL receptor tyrosine kinases, when activated by their respective ligands, hepatocyte growth factor (HGF) and growth arrest-specific 6 (Gas6), trigger a cascade of downstream signaling events that are crucial for normal cellular processes.[8][9] However, in many cancers, these pathways are hijacked through genetic alterations like amplification, mutation, or protein overexpression, leading to uncontrolled cell growth and spread.[10][11]
The c-Met signaling pathway, upon activation, stimulates key oncogenic cascades including the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[3][8] Similarly, AXL signaling promotes cancer progression through the activation of pathways that regulate cell survival, migration, and epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[4][12]
Crucially, there is significant crosstalk between the c-Met and AXL signaling pathways.[6] For instance, the activation of one can compensate for the inhibition of the other, leading to therapeutic resistance.[13] This makes the simultaneous inhibition of both c-Met and AXL a compelling therapeutic strategy to achieve a more durable and comprehensive anti-tumor response.[6]
BPI-9016M: A Profile of a Dual Kinase Inhibitor
BPI-9016M is a novel, orally available small-molecule inhibitor designed to potently and selectively target both c-Met and AXL.[1][2]
Chemical Properties
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IUPAC Name: N-(4-((2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide[12]
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Chemical Formula: C25H18F2N4O3[12]
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Molecular Weight: 460.44 g/mol [12]
Mechanism of Action of BPI-9016M
BPI-9016M exerts its anti-tumor effects by competitively binding to the ATP-binding sites within the kinase domains of both c-Met and AXL, thereby inhibiting their phosphorylation and subsequent activation.[7] This dual blockade disrupts the downstream signaling cascades, leading to the inhibition of cancer cell proliferation, survival, migration, and invasion.[2][14] Preclinical studies have demonstrated that BPI-9016M treatment leads to a dose-dependent reduction in the phosphorylation of c-Met, AXL, and their downstream effectors, such as AKT and ERK.[15]
Below is a diagram illustrating the dual inhibitory action of BPI-9016M on the c-Met and AXL signaling pathways.
Caption: BPI-9016M's dual inhibition of c-Met and AXL.
Preclinical and Clinical Efficacy of BPI-9016M
In Vitro Activity
BPI-9016M has demonstrated potent inhibitory activity against both wild-type c-Met and AXL kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound also shows significant anti-proliferative effects across various lung adenocarcinoma cell lines.[2][16]
| Target/Cell Line | IC50 Value | Reference |
| Kinase Activity | ||
| Wild-type c-Met | 6 nM | [16] |
| AXL Kinase | 9 nM | [16] |
| Cell Line Growth Inhibition | ||
| EBC-1 (Lung Cancer) | 0.12 µM | [16] |
| A549, H1299, H1650, H1975, HCC827, PC-9 (Lung Adenocarcinoma) | 5.3 µM to 27.1 µM | [2] |
BPI-9016M's active metabolites, M1 and M2-2, also exhibit potent inhibition of c-Met and AXL.[16]
In Vivo Efficacy
In patient-derived xenograft (PDX) models of lung adenocarcinoma, BPI-9016M significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[15][17]
Clinical Studies
A first-in-human Phase I clinical trial of BPI-9016M was conducted in Chinese patients with advanced non-small cell lung cancer (NSCLC).[18][19] The study established a favorable safety and pharmacokinetic profile for BPI-9016M, with no dose-limiting toxicities observed at doses up to 800 mg once daily.[16][19] The most common treatment-related adverse events were elevated alanine transaminase (ALT), increased bilirubin, and dysgeusia.[18] Among 19 evaluable patients, one had a partial response and 10 achieved stable disease, indicating promising anti-tumor activity.[16]
Experimental Protocols for the Evaluation of BPI-9016M
This section provides detailed, step-by-step methodologies for key experiments to characterize the activity of BPI-9016M.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of BPI-9016M on the enzymatic activity of c-Met and AXL. A common method is a luminescence-based assay that measures ATP consumption.
Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Step-by-Step Procedure:
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Cell Culture and Treatment:
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Plate cancer cells (e.g., A549 or H1299) and allow them to adhere overnight.
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Treat the cells with various concentrations of BPI-9016M for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control.
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Collect the cell lysates and clarify by centrifugation.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Protein Transfer:
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Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies specific for phospho-c-Met, phospho-AXL, total c-Met, total AXL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane extensively with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Signal Detection:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
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Data Analysis:
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Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
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Cell Viability Assay (CCK-8 or MTT)
This assay measures the effect of BPI-9016M on the proliferation and viability of cancer cells.
Step-by-Step Procedure:
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Cell Seeding:
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Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
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Drug Treatment:
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Treat the cells with a serial dilution of BPI-9016M. Include a vehicle control.
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Incubation:
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Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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-
Addition of Reagent:
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For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
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For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals.
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-
Absorbance Measurement:
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Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the percent viability against the logarithm of the BPI-9016M concentration and determine the IC50 value.
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Transwell Migration and Invasion Assay
These assays evaluate the effect of BPI-9016M on the migratory and invasive potential of cancer cells.
Step-by-Step Procedure:
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Cell Preparation:
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Starve the cancer cells in a serum-free medium for 24 hours.
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-
Assay Setup:
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel. For the migration assay, the insert is not coated.
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Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Resuspend the starved cells in a serum-free medium containing different concentrations of BPI-9016M and add them to the upper chamber.
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Incubation:
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Incubate the plate for 24-48 hours to allow for cell migration or invasion.
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Cell Staining and Counting:
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Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
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Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
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Count the stained cells in several random fields under a microscope.
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Data Analysis:
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Calculate the average number of migrated/invaded cells per field for each treatment condition and compare it to the vehicle control.
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Patient-Derived Xenograft (PDX) Model
PDX models are valuable for assessing the in vivo efficacy of anti-cancer agents in a system that more closely recapitulates the heterogeneity of human tumors.
Step-by-Step Procedure:
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PDX Model Establishment:
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Implant fresh tumor fragments from a cancer patient subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Allow the tumors to grow to a palpable size.
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Tumor Passaging and Expansion:
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Once the tumors reach a certain volume, they are excised, divided into smaller fragments, and re-implanted into new cohorts of mice for expansion.
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Drug Efficacy Study:
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When the tumors in the experimental cohort reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Administer BPI-9016M (e.g., by oral gavage) or a vehicle control daily for a predetermined period.
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Measure the tumor volume with calipers at regular intervals.
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Monitor the body weight of the mice as an indicator of toxicity.
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Endpoint and Analysis:
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At the end of the study, euthanize the mice and excise the tumors.
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Analyze the tumors by immunohistochemistry or western blotting for biomarkers of drug activity (e.g., p-c-Met, p-AXL, proliferation markers like Ki-67).
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Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy of BPI-9016M.
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Conclusion
BPI-9016M is a promising dual inhibitor of c-Met and AXL with a well-defined mechanism of action and demonstrated preclinical and early clinical activity. Its ability to target two key pathways involved in tumor progression and drug resistance makes it a valuable candidate for further development, particularly in cancers such as NSCLC where c-Met and AXL are frequently dysregulated. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of BPI-9016M and similar dual-targeting agents.
References
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Hu, X., Zheng, X., Li, H., et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology, 13(1), 6. [Link]
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Hu, X., Zheng, X., Li, H., et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology, 13(1), 6. [Link]
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Liv Hospital. (2026, March 27). axl receptor tyrosine kinase cmet inhibitor bpi 9016m. [Link]
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Mo, HN., Liu, P. (2017). An overview of the c-MET signaling pathway. Journal of Cancer Research and Clinical Oncology, 143(1), 1-12. [Link]
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Graham, D. K., DeRyckere, D., Davies, K. D., & Earp, H. S. (2016). The Receptor Tyrosine Kinase AXL in Cancer Progression. Cancers, 8(11), 103. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]
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Sabarwal, A., & Pal, S. (2025). AXL signaling in cancer: from molecular insights to targeted therapies. Signal Transduction and Targeted Therapy, 10(1), 37. [Link]
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Zhang, P., Li, S., Lv, C., et al. (2018). BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics, 8(21), 5890-5902. [Link]
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Hu, X., Zheng, X., Li, H., et al. (2020). First-in-human phase I study of BPI-9016M, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer. Journal of Hematology & Oncology, 13(1), 6. [Link]
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Zhang, P., Li, S., Lv, C., et al. (2018). BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics, 8(21), 5890-5902. [Link]
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AbbVie Inc. (n.d.). c-MET Protein. Retrieved March 28, 2026, from [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]
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Kirane, A., & Sorrelle, N. (2020). Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment. Cancers, 12(7), 1849. [Link]
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Zhang, P., Li, S., Lv, C., et al. (2018). BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1. Theranostics, 8(21), 5890-5902. [Link]
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Machaalani, M., Sabarwal, A., Rawat, L., et al. (2022). Inhibition of AXL along with c-Met potentially halts resistance development in renal cell carcinoma. Journal for ImmunoTherapy of Cancer, 10(Suppl 2), A54. [Link]
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Wang, J., Li, Y., & Wang, Y. (2026, March 9). AXL and c-Met Dual-Targeting in Non-Small Cell Lung Cancer: A Review of Small-Molecule Inhibitors and Their Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]
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Zhou, L., Liu, X. D., Sun, M., et al. (2015). Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma. Oncogene, 35(21), 2737-2747. [Link]
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